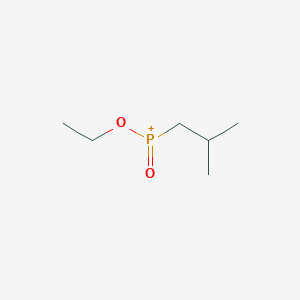

Ethyl isobutylphosphinate

Description

Ethyl isobutylphosphinate (chemical formula: C₆H₁₅O₂P) is an organophosphorus compound characterized by a phosphinate core (P=O) with ethyl and isobutyl substituents. It is synthesized via a two-step gas-liquid reaction involving isobutylene and ethylene under controlled pressures (0.3–0.8 MPa) and temperatures (90 °C), as described in recent flame-retardant research . The compound is primarily used as a precursor for aluminum dialkylphosphinates, which exhibit exceptional flame-retardant efficiency in polyamide 66 (PA66) due to their thermal stability (decomposition temperatures >300 °C) and synergistic interactions with other additives .

Propriétés

Formule moléculaire |

C6H14O2P+ |

|---|---|

Poids moléculaire |

149.15 g/mol |

Nom IUPAC |

ethoxy-(2-methylpropyl)-oxophosphanium |

InChI |

InChI=1S/C6H14O2P/c1-4-8-9(7)5-6(2)3/h6H,4-5H2,1-3H3/q+1 |

Clé InChI |

KGMMIXBPGYDOQC-UHFFFAOYSA-N |

SMILES canonique |

CCO[P+](=O)CC(C)C |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

Characterization and Structural Analysis

Ethyl isobutylphosphinate is characterized using 31P NMR , FT-IR , and XRD to determine its composition and structural properties:

-

31P NMR : Distinct peaks at 47.39 ppm confirm the presence of ethyl isobutylphosphinate anions .

-

FT-IR : Strong absorptions in the PO₂⁻ stretching region (e.g., 1106 cm⁻¹ and 1058 cm⁻¹) indicate bonding variations due to steric hindrance from isobutyl groups .

-

XRD : Hybrid compositions show continuous peak shifts, suggesting random distribution of phosphinate ligands in the crystal lattice .

Thermal Analysis

DSC thermograms reveal:

-

A broadening of endothermic peaks in hybrid phosphinates compared to pure diethylphosphinate (ADP) .

-

Reduced thermal stability with increasing isobutyl content, attributed to weaker Al³⁺–P=O dative bonds .

Performance Data (TGA Analysis)

| Sample | T₅₀ (°C) | T₉₀ (°C) | Char Yield (%) |

|---|---|---|---|

| Pure PA66 | 420 | 450 | 8 |

| PA66 + Al Phosphinates | 380 | 410 | 15–20 |

Mechanistic Insights

The synthesis and reactivity of ethyl isobutylphosphinate involve:

-

Coordination to Aluminum : Ethyl isobutylphosphinate ligands bind to Al³⁺, forming hybrid complexes with mixed dialkylphosphinate ligands .

-

Thermal Elimination : At elevated temperatures, the isobutyl group undergoes elimination to form isobutylene and P–H intermediates, critical for flame-retardant action .

Comparaison Avec Des Composés Similaires

Ethyl Diphenylphosphinate

- Molecular Formula : C₁₄H₁₅O₂P | Molecular Weight : 246.25 g/mol .

- Key Differences: Substituents: Ethyl and two phenyl groups (vs. ethyl and isobutyl in ethyl isobutylphosphinate). Applications: Primarily used as a polymer additive and ligand in coordination chemistry. Its bulkier phenyl groups reduce volatility but may compromise compatibility with non-polar polymers like polyolefins . Thermal Stability: Lower thermal stability compared to ethyl isobutylphosphinate due to weaker P–C (aromatic) bonds, limiting its use in high-temperature processing .

Ethyl Methylphosphinate

- Molecular Formula : C₃H₉O₂P | Molecular Weight : 108.08 g/mol .

- Key Differences: Substituents: Ethyl and methyl groups (vs. ethyl and isobutyl). Applications: Limited to niche chemical synthesis due to its smaller alkyl chains, which reduce flame-retardant efficacy. Reactivity: Higher susceptibility to hydrolysis compared to ethyl isobutylphosphinate, restricting its industrial utility .

Ethyl (Cyanomethyl)methylphosphinate

- Molecular Formula: C₅H₁₀NO₂P | Molecular Weight: 147.11 g/mol .

- Key Differences: Substituents: Ethyl, methyl, and cyanomethyl groups (introduces a polar nitrile group). Applications: Explored in specialty polymers and agrochemicals. The nitrile group enhances polarity but increases toxicity risks . Stability: Comparable thermal stability to ethyl isobutylphosphinate, though oxidative degradation of the nitrile group occurs at >250 °C .

Comparative Data Table

Research Findings and Industrial Relevance

- Flame Retardancy : Ethyl isobutylphosphinate-derived aluminum salts outperform diphenyl and methyl analogs in PA66, achieving UL94 V-0 ratings at 15–20 wt.% loading due to superior char formation and gas-phase radical quenching .

- Synergistic Effects : Combining ethyl isobutylphosphinate with red phosphorus enhances flame retardancy in acrylonitrile-butadiene-styrene (ABS), reducing peak heat release rate (pHRR) by 60% .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for Ethyl isobutylphosphinate, and how can purity be maximized?

- Methodological Guidance : Ethyl isobutylphosphinate is typically synthesized via nucleophilic substitution or esterification. Key steps include:

- Using anhydrous conditions to minimize hydrolysis of intermediates.

- Employing stoichiometric control (e.g., 1:1 molar ratio of isobutylphosphinic acid to ethylating agent) to avoid side products.

- Purification via fractional distillation or recrystallization, validated by NMR (<sup>31</sup>P and <sup>1</sup>H) and FT-IR to confirm esterification .

- Data Validation : Purity ≥98% is achievable with rigorous solvent drying (e.g., molecular sieves) and inert atmosphere (N2/Ar).

Q. Which spectroscopic techniques are most reliable for characterizing Ethyl isobutylphosphinate?

- Recommended Techniques :

- <sup>31</sup>P NMR : Primary tool for confirming phosphinate structure (δ ~30–40 ppm for alkylphosphinates).

- FT-IR : Look for P=O stretches (~1200 cm<sup>−1</sup>) and P-O-C ester linkages (~1050 cm<sup>−1</sup>).

- GC-MS : For detecting volatile impurities (e.g., unreacted ethylating agents).

Q. How can solubility and stability profiles of Ethyl isobutylphosphinate inform experimental design?

- Approach :

- Solubility Testing : Use a solvent polarity series (hexane → DMSO) under controlled temperatures (20–60°C).

- Stability Assessment : Monitor degradation via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking .

- Key Insight : Low water solubility (<0.1 mg/mL) necessitates organic-phase reactions or surfactant-assisted dispersion in aqueous systems.

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic behavior of Ethyl isobutylphosphinate in organometallic reactions?

- Analysis Framework :

- Kinetic Studies : Vary catalyst loading (0.5–5 mol%) and track reaction rates via <sup>31</sup>P NMR or in-situ FT-IR.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare transition-state energies with/without phosphinate coordination.

Q. How can discrepancies in reported thermodynamic data (ΔHf, ΔG) for Ethyl isobutylphosphinate be resolved?

- Methodology :

- Calorimetric Replication : Use bomb calorimetry under standardized conditions (e.g., 25°C, 1 atm).

- Cross-Validation : Compare results with computational thermochemistry (Gaussian or ORCA software) .

- Common Pitfalls : Inconsistent sample purity or solvent interactions (e.g., trace water) skew experimental ΔH values.

Q. What strategies mitigate batch-to-batch variability in Ethyl isobutylphosphinate synthesis for reproducibility?

- Best Practices :

- Process Analytical Technology (PAT) : In-line FT-IR or Raman spectroscopy for real-time monitoring.

- Design of Experiments (DoE) : Optimize variables (e.g., temperature, stirring rate) via response surface methodology .

Data Presentation & Ethical Considerations

Q. How should researchers present conflicting spectroscopic or catalytic data in publications?

- Guidelines :

- Transparency : Report all replicates, including outliers, with statistical analysis (e.g., RSD <5% for NMR integration).

- Contextualization : Discuss potential sources of error (e.g., air-sensitive intermediates) in the limitations section .

Q. What ethical frameworks apply to studies involving Ethyl isobutylphosphinate in biological systems?

- Compliance Checklist :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.